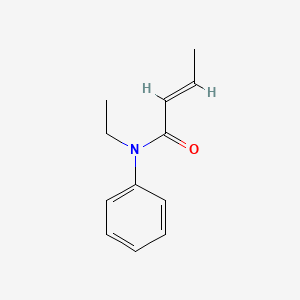

N-Ethylcrotonanilide

Description

Structure

3D Structure

Properties

CAS No. |

53188-82-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(E)-N-ethyl-N-phenylbut-2-enamide |

InChI |

InChI=1S/C12H15NO/c1-3-8-12(14)13(4-2)11-9-6-5-7-10-11/h3,5-10H,4H2,1-2H3/b8-3+ |

InChI Key |

XTBRQTWUCGWBRA-FPYGCLRLSA-N |

Isomeric SMILES |

CCN(C1=CC=CC=C1)C(=O)/C=C/C |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C=CC |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylcrotonanilide and Its Analogs

Classical Amidation and Condensation Approaches

Traditional methods for the formation of the amide bond in N-Ethylcrotonanilide typically involve the reaction of an amine with a carboxylic acid derivative. These approaches are well-established and widely used in organic synthesis.

Ester Aminolysis Reactions

Ester aminolysis is a direct method for the formation of amides from the reaction of an ester with an amine. In the context of this compound synthesis, this would involve the reaction of an ethyl crotonate with N-ethylaniline. This reaction can be performed under neutral, acidic, or basic conditions, and is often driven to completion by removing the alcohol byproduct.

The mechanism of aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates an alkoxide leaving group, yielding the amide. While this reaction can proceed without a catalyst, it is often slow. Catalysts such as sodium methoxide or the use of forcing conditions like high temperatures can accelerate the reaction.

| Reactants | Catalyst/Conditions | Product | General Observations |

| Ethyl crotonate, N-Ethylaniline | Heat | This compound | Reaction can be slow; removal of ethanol (B145695) byproduct can improve yield. |

| Methyl crotonate, Aniline (B41778) | MnCl2, NaOtBu | N-Phenylcrotonamide | Earth-abundant metal catalysis can be effective for unactivated esters. |

Carboxylic Acid Activation Strategies

A more common and generally more efficient approach to amide bond formation involves the activation of the carboxylic acid, in this case, crotonic acid. Activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Common activating agents include:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to the highly reactive acyl chloride. The acyl chloride is then treated with N-ethylaniline, usually in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective activating agents.

These methods are generally high-yielding and proceed under mild conditions, making them suitable for a wide range of substrates.

| Activation Method | Reagents | Key Intermediate | Advantages |

| Acyl Chloride Formation | Crotonic acid, SOCl₂ or (COCl)₂, N-Ethylaniline, Base | Crotonoyl chloride | High reactivity, generally good yields. |

| Carbodiimide Coupling | Crotonic acid, EDC or DCC, N-Ethylaniline | O-Acylisourea | Mild conditions, good for sensitive substrates. |

| Phosphonium Salt Coupling | Crotonic acid, BOP or PyBOP, N-Ethylaniline, Base | Acyloxyphosphonium salt | High efficiency, suppression of side reactions. |

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for amide synthesis. These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact.

Solvent-free synthesis can be achieved by heating a mixture of the carboxylic acid and amine, sometimes with a catalytic amount of a dehydrating agent. The absence of a solvent reduces waste and can simplify purification.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes. For the synthesis of this compound, a mixture of crotonic acid and N-ethylaniline could be irradiated in the presence of a coupling agent or a solid support catalyst. The benefits of microwave-assisted synthesis include enhanced reaction rates, higher yields, and often improved product purity.

Advanced and Green Chemistry Synthetic Routes

Modern synthetic chemistry has focused on the development of more efficient and environmentally benign methods for amide bond formation, with a particular emphasis on catalytic approaches.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition Metal Catalysis: Transition metals, particularly palladium, copper, and nickel, have been employed as catalysts for amidation reactions. organic-chemistry.org These methods can proceed through various mechanisms, including the activation of the carboxylic acid or the direct coupling of amines with less reactive derivatives. For instance, a palladium-catalyzed process could enable the direct dehydrogenative coupling of crotonaldehyde with N-ethylaniline to form this compound, although this is a more advanced and less common approach. Nickel-catalyzed transamidation of primary amides with amines also presents a potential, albeit indirect, route. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of amide synthesis, various organocatalysts have been developed to promote the reaction between carboxylic acids and amines. These catalysts can operate through different activation modes, such as activating the carboxylic acid or the amine. For the synthesis of α,β-unsaturated amides, organocatalytic methods can offer high yields and selectivities under mild conditions. rsc.org For example, bifunctional organocatalysts bearing both a Brønsted acid and a Lewis base moiety can effectively promote the amidation of α,β-unsaturated carboxylic acids.

| Catalytic Approach | Catalyst Example | General Principle | Potential Advantages |

| Transition Metal Catalysis | Palladium complexes, Copper salts | C-N bond formation through various coupling mechanisms. | High efficiency, potential for novel reaction pathways. |

| Organocatalysis | Chiral amines, Thioureas, Phosphines | Activation of reactants through non-covalent or covalent interactions. | Metal-free, mild conditions, potential for asymmetric synthesis. |

Chemoenzymatic Synthesis of Related Crotonanilide Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Lipases are a class of enzymes that have been extensively used for the synthesis of amides. acs.orgthieme-connect.de In a non-aqueous environment, lipases can catalyze the aminolysis of esters to produce amides with high chemoselectivity and regioselectivity. nih.gov

For the synthesis of this compound analogs, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed to catalyze the reaction between an ethyl crotonate and a substituted aniline. acs.org This enzymatic approach offers several advantages, including mild reaction conditions (often room temperature), high selectivity (reducing the need for protecting groups), and the use of a biodegradable catalyst. nih.gov The efficiency of the enzymatic process can be influenced by factors such as the choice of solvent, water content, and the nature of the substrates.

Flow Chemistry and Continuous Synthesis Methods

The application of flow chemistry and continuous synthesis methods to the production of amides, including this compound, has garnered significant interest due to the potential for enhanced safety, efficiency, and scalability compared to traditional batch processing. thieme-connect.comrsc.orgresearchgate.net These methodologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. researchgate.net

Continuous-flow systems are particularly advantageous for amide synthesis as they can mitigate the risks associated with highly exothermic reactions and the handling of hazardous reagents. thieme-connect.com The small reaction volumes within the flow reactor minimize the potential for runaway reactions. Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, enabling reactions to be conducted at elevated temperatures and pressures safely.

One notable approach to amide synthesis in a continuous-flow system is the Ritter reaction, which involves the reaction of a nitrile with an alcohol. acs.org A study demonstrated the use of a reusable solid acid catalyst in a continuous-flow setup to produce various amides in high yields. acs.org This method offers the benefits of catalyst recyclability and short reaction times. acs.org While not specifically demonstrated for this compound, this approach could potentially be adapted for its synthesis from crotononitrile and ethanol.

Another strategy involves the tandem azidation-amidation of anilines in a continuous flow process. thieme-connect.com This method is particularly useful for the synthesis of secondary amides and benefits from the in-situ generation of potentially hazardous aromatic azides, thereby keeping their concentration low. thieme-connect.com This protocol has been shown to be scalable for the production of multi-gram quantities of amide products. thieme-connect.com

The table below summarizes key findings from research on continuous flow amide synthesis:

| Reaction Type | Key Features | Catalyst/Reagents | Yield | Reference |

| Ritter Reaction | Reusable solid acid catalyst, short reaction times | m-phenolsulfonic acid-formaldehyde resin | Up to 90% | acs.org |

| Tandem Azidation-Amidation | In-situ generation of aromatic azides, scalable | Not specified | Good to excellent | thieme-connect.com |

| General Amide Synthesis | Eco-friendly, in-situ generation of O-acylurea | Not specified | Moderate to excellent | researchgate.net |

Stereoselective Synthesis of Crotonanilide Derivatives

The stereoselective synthesis of crotonanilide derivatives is crucial for controlling the geometry of the carbon-carbon double bond and, in the case of chiral derivatives, the stereochemistry of any chiral centers.

The geometry of the α,β-unsaturated double bond in crotonanilides can be controlled through various synthetic strategies. The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes, and it can be applied to the synthesis of (E)- or (Z)-crotonanilides. The choice of phosphonate reagent and reaction conditions can influence the stereochemical outcome.

Elimination reactions of β-hydroxy amides are another effective method for controlling the C=C geometry. rsc.orgnih.gov For instance, the stereoselective elimination of syn-aldol adducts derived from N-acyl-oxazolidin-2-ones can produce (E)-trisubstituted α,β-unsaturated amides with high diastereoselectivity. rsc.orgnih.gov The stereochemical outcome of these elimination reactions can be rationalized by a chair-like transition state model. nih.gov

A study by Falck and Mioskowski described a method for the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes with total stereoselectivity using CrCl2. rsc.org While this method uses a stoichiometric amount of a chromium reagent, it provides a route to the less common (Z)-isomer. rsc.org

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. wikipedia.org In the context of crotonanilide derivatives, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org

Pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric synthesis, particularly in alkylation reactions. nih.gov Amides derived from pseudoephenamine exhibit high stereocontrol, and the auxiliary is readily available and not subject to the same regulatory restrictions as pseudoephedrine. nih.gov Another class of widely used chiral auxiliaries is the oxazolidinones, as popularized by Evans. researchgate.net These auxiliaries have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations, to produce chiral building blocks for natural product synthesis. researchgate.net

The use of L-ephedrine as a chiral auxiliary in the diastereoselective conjugate addition of Grignard reagents to α,β-unsaturated amides has also been reported. nih.gov The proposed mechanism involves the formation of an internal chelate that locks the conformation of the molecule, leading to a diastereoselective addition of the nucleophile. nih.gov

The following table highlights some chiral auxiliaries used in the asymmetric synthesis of amides:

| Chiral Auxiliary | Type of Reaction | Key Advantages | Reference |

| Pseudoephenamine | Asymmetric alkylation | High stereocontrol, readily available | nih.gov |

| Oxazolidinones | Aldol additions, alkylations | High levels of asymmetric induction | researchgate.net |

| L-ephedrine | Conjugate addition | Forms internal chelate to direct stereochemistry | nih.gov |

| Phenylglycinol | Epoxidation, aziridination | Good to excellent stereoselectivities | nih.gov |

Asymmetric catalysis offers an elegant approach to the synthesis of chiral anilides by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For example, a highly atroposelective N-acylation of aniline-derived sulfonamides has been developed using a chiral isothiourea as the catalyst. nih.gov This method provides an efficient route to axially chiral anilide products with high enantioselectivity. nih.gov While this example focuses on atropisomers, the principle of using a chiral catalyst to control the stereochemistry of the anilide formation is applicable to other types of chirality.

Chiral phosphoric acids have been used to catalyze the asymmetric [3 + 2] cascade cyclizations of aniline derivatives, demonstrating their ability to control the stereochemistry of reactions involving anilines. acs.org Proline and its derivatives are also well-known organocatalysts that can be used in a variety of asymmetric transformations, including aldol and Mannich reactions, by forming a chiral enamine intermediate. youtube.com

Transition metal catalysis also plays a significant role in asymmetric C-N bond formation. Nickel-catalyzed hydroamination of unactivated alkenes with anthranils has been reported to produce a wide range of chiral amines with high enantioselectivities. acs.org This demonstrates the potential of transition metal catalysis for the enantioselective formation of C-N bonds, which is a key step in the synthesis of many chiral anilides.

Purification and Isolation Techniques in Synthesis Research

The purification and isolation of this compound and its analogs from reaction mixtures are critical steps to obtain materials of high purity for subsequent use or characterization. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. youtube.comyoutube.com In the case of this compound, which is a moderately polar compound, silica gel is a common stationary phase. youtube.com A solvent system of appropriate polarity is chosen as the mobile phase to elute the components of the mixture at different rates, allowing for their separation. youtube.com The separation of cis/trans isomers of crotonanilides can be challenging, but careful selection of the stationary and mobile phases can often achieve the desired separation.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to traditional column chromatography. idtdna.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol/water), is a common mode for the purification of amides. idtdna.comelementlabsolutions.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column. elementlabsolutions.com

For the separation of closely related isomers, such as the cis and trans isomers of this compound, specialized chromatographic techniques may be required. Chiral chromatography columns can be used for the separation of enantiomers, and in some cases, can also resolve positional or geometric isomers. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is another technique that can be effective for the separation of polar isomers. nih.gov

The choice of HPLC column and mobile phase is critical for achieving optimal separation of isomers. The table below provides a general guide to different HPLC modes for purification:

| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle | Suitable for |

| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18, C8) | Polar (e.g., Acetonitrile/Water) | Hydrophobicity | General purification of amides |

| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Polarity | Separation of polar compounds |

| Chiral Chromatography | Chiral Stationary Phase (CSP) | Varies | Enantioselective interactions | Separation of enantiomers |

| Hydrophilic Interaction (HILIC) | Polar (e.g., Amide, Diol) | High organic content | Partitioning into a water-enriched layer on the stationary phase | Separation of polar isomers |

Crystallization and Recrystallization Optimization

The purification of this compound and its analogs is a critical step in their synthesis to ensure high purity of the final product. Crystallization and recrystallization are the most effective methods for achieving this, relying on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. The optimization of this process involves a systematic approach to solvent selection, temperature control, and cooling rates to maximize yield and crystal quality.

The primary principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. pitt.edu As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. pitt.edu Impurities, being present in smaller quantities, ideally remain dissolved in the solvent, or "mother liquor," and are subsequently separated by filtration. pitt.edu

Solvent Selection:

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. This significant temperature coefficient of solubility ensures a high recovery of the purified compound upon cooling. pitt.edu Furthermore, the solvent should be chemically inert, not reacting with the compound, and it should be volatile enough to be easily removed from the purified crystals. pitt.edu

For amides like this compound, a range of solvents can be considered. Polar solvents such as ethanol, acetone, and acetonitrile are often effective for the recrystallization of amides. researchgate.net Solvent mixtures, such as ethanol-water or acetone-hexane, can also be employed to fine-tune the solubility characteristics and achieve optimal crystallization. rochester.edu The selection process often involves empirical testing of various solvents and solvent systems to identify the most suitable one.

Optimization of Crystallization Conditions:

Once a suitable solvent system is identified, further optimization of the crystallization process is necessary to enhance the purity and yield of this compound. Key parameters that are manipulated during this optimization phase include the cooling rate, agitation, and the potential use of seed crystals.

A slow cooling rate is generally preferred as it allows for the formation of larger, more well-defined crystals. libretexts.org Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities within their lattice. libretexts.org Allowing the solution to cool gradually to room temperature before further cooling in an ice bath is a common practice to promote the growth of high-purity crystals. libretexts.org

The following interactive data tables illustrate the results of hypothetical solvent screening and cooling rate optimization experiments for the recrystallization of this compound.

Table 1: Solvent Screening for Recrystallization of this compound

| Solvent System | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Purity (%) | Estimated Yield (%) |

| Ethanol | High | Good, well-defined needles | 98.5 | 85 |

| Acetone | High | Rapid precipitation, small crystals | 95.2 | 92 |

| Acetonitrile | Moderate | Slow formation of large prisms | 99.1 | 78 |

| Ethanol/Water (9:1) | High | Good, fine needles | 97.8 | 88 |

| Acetone/Hexane (1:1) | Moderate | Oiled out initially, then solidified | 92.4 | 65 |

| Toluene | Low | Incomplete dissolution | - | - |

Table 2: Effect of Cooling Rate on Crystal Purity and Yield (Solvent: Acetonitrile)

| Cooling Method | Cooling Time (hours) | Crystal Size | Purity (%) | Yield (%) |

| Slow Cool (ambient) | 6 | Large Prisms | 99.5 | 75 |

| Moderate Cool (ambient -> ice bath) | 2 | Medium Prisms | 99.1 | 78 |

| Fast Cool (direct to ice bath) | 0.5 | Fine Needles | 97.3 | 85 |

| Seeded Slow Cool | 6 | Large, Uniform Prisms | 99.8 | 76 |

Detailed Research Findings:

Research into the crystallization of analogous N-aryl amides has shown that the planarity of the amide bond and intermolecular hydrogen bonding play a significant role in the formation of a stable crystal lattice. The optimization process, therefore, also implicitly involves selecting conditions that favor these interactions. While specific studies on this compound are not extensively available, the general principles of amide purification provide a robust framework for developing an effective recrystallization protocol. The use of advanced techniques such as seeding, where a small, high-purity crystal of the target compound is added to the supersaturated solution to initiate controlled crystallization, can further enhance the quality and consistency of the final product.

Chemical Reactivity and Reaction Mechanisms of N Ethylcrotonanilide

Reactivity of the Amide Moiety

The amide group in N-Ethylcrotonanilide is characterized by the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This resonance stabilization imparts significant stability to the amide bond, making it less reactive than other carbonyl derivatives like esters or acid chlorides. However, under appropriate conditions, the amide moiety can participate in several important reactions.

Hydrolysis is a chemical reaction that involves the cleavage of a molecule by water. libretexts.org For this compound, this results in the breaking of the amide bond to yield crotonic acid and ethylamine. This process can be catalyzed by either acid or base.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible process that is typically driven to completion by using a large excess of water. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule.

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the ethylamino group. This converts the ethylamino group into a better leaving group (ethylamine).

Elimination of Ethylamine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a neutral ethylamine molecule.

Deprotonation: The protonated carbonyl group is deprotonated by a water molecule or the released ethylamine, regenerating the acid catalyst and forming the final product, crotonic acid. libretexts.org

Basic Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydrolysis of this compound is an irreversible reaction. chemguide.co.ukmasterorganicchemistry.com This is because the final step involves an acid-base reaction where the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com

The mechanism under basic conditions is as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide.

Formation of a Tetrahedral Intermediate: This addition results in a negatively charged tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Amide Anion: The intermediate collapses, and the C-N bond is cleaved, expelling the ethylamide anion (CH₃CH₂NH⁻).

Proton Transfer: The ethylamide anion is a very strong base and immediately deprotonates the newly formed crotonic acid in an irreversible acid-base reaction. This yields the crotonate salt and neutral ethylamine. To obtain the neutral carboxylic acid, a final acidification step is required during workup. masterorganicchemistry.com

| Condition | Catalyst/Reagent | Key Intermediate | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | Protonated Tetrahedral Intermediate | Crotonic acid, Ethylammonium salt | Reversible |

| Basic | Strong Base (e.g., NaOH, KOH) | Tetrahedral Alkoxide Intermediate | Crotonate salt, Ethylamine | Irreversible |

Transamidation is a process where the amine portion of an amide is exchanged with another amine. nih.gov This reaction is typically an equilibrium process and often requires a catalyst to proceed at a reasonable rate by activating the otherwise stable amide bond. nih.gov For this compound, transamidation would involve reacting it with a primary or secondary amine to produce a new crotonamide (B15916) and ethylamine.

The general reaction is: this compound + R¹R²NH ⇌ N-(R¹,R²)-crotonamide + Ethylamine

This reaction can be facilitated by:

Metal Catalysts: Transition metals can coordinate to the amide, activating the C-N bond towards cleavage. semanticscholar.org

Acid or Base Catalysis: Catalysts can enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the incoming amine.

Driving the Equilibrium: The reaction can be driven to completion by removing one of the products, such as the volatile ethylamine, from the reaction mixture. nih.gov

Recent methodologies have focused on the use of N-activated amides (e.g., N-Boc or N-tosyl amides) to facilitate transamidation under milder conditions. nsf.govresearchgate.net

N-Alkylation: Direct N-alkylation of amides is challenging because the nitrogen lone pair is delocalized, rendering it less nucleophilic than an amine. However, the reaction can be achieved by first deprotonating the amide with a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, in a standard Sₙ2 reaction. acsgcipr.org

The two-step process for N-alkylation of this compound is:

Deprotonation: this compound + Strong Base → Amidate Anion + Conjugate Acid

Nucleophilic Substitution: Amidate Anion + R-X → N-Alkyl-N-ethylcrotonanilide + X⁻

Alternative modern methods, such as visible-light-induced metallaphotoredox catalysis, offer pathways for N-alkylation under milder, room-temperature conditions, bypassing the high barriers of traditional thermal Sₙ1 or Sₙ2 reactions. princeton.edunih.gov

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto the amide nitrogen. Similar to N-alkylation, this typically requires prior deprotonation of the N-H bond with a strong base. The resulting amidate ion can then react with an acylating agent like an acyl chloride or an acid anhydride. The product of this reaction is an imide derivative, which has two acyl groups attached to the same nitrogen atom. N-acylated compounds are valuable in organic synthesis and can be found in various biologically active molecules. tubitak.gov.trnih.gov

Reactivity of the α,β-Unsaturated Carbonyl System (Crotonate Moiety)

The crotonate portion of this compound features a carbon-carbon double bond conjugated with the amide carbonyl group. This α,β-unsaturated system allows for 1,4-conjugate addition reactions, in addition to reactions typical of an alkene double bond.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system. byjus.comadichemistry.com this compound acts as the Michael acceptor. adichemistry.com

The mechanism involves:

Nucleophilic Attack: A soft nucleophile, such as an enolate, Gilman reagent (organocuprate), or amine, attacks the electrophilic β-carbon of the double bond. youtube.com

Formation of an Enolate Intermediate: The attack pushes the π-electrons of the double bond onto the α-carbon and the π-electrons of the carbonyl group onto the oxygen atom, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically during an aqueous workup, at the α-carbon to yield the final 1,4-addition product. adichemistry.com

This reaction is highly valuable for forming new carbon-carbon bonds under relatively mild conditions. wikipedia.org

| Michael Donors (Nucleophiles) | Michael Acceptor | Product Type |

| Enolates (from ketones, malonates) | This compound | 1,5-Dicarbonyl compound derivative |

| Organocuprates (R₂CuLi) | This compound | β-Alkylated amide |

| Amines, Thiols | This compound | β-Amino amide, β-Thio amide |

While nucleophilic addition is common, the carbon-carbon double bond in this compound can also undergo electrophilic addition. wikipedia.org In this reaction, an electrophile (E⁺) is attacked by the π-electrons of the double bond. youtube.com

The mechanism proceeds as follows:

Electrophilic Attack: The π-bond of the alkene attacks an electrophile (e.g., H⁺ from HBr, or Br⁺ from Br₂). According to Markovnikov's rule, the electrophile adds to the α-carbon, which places the resulting positive charge on the β-carbon. This carbocation is stabilized by resonance with the amide group. libretexts.org

Nucleophilic Capture: A nucleophile (e.g., Br⁻) then attacks the β-carbocation to form the final addition product. wikipedia.orglasalle.edu

Typical electrophilic additions include:

Hydrohalogenation: Addition of HX (e.g., HBr, HCl).

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂). This often proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. lasalle.edu

It is important to note that the aromatic ring of the anilide portion does not typically undergo electrophilic addition due to the stability conferred by its aromaticity; it would undergo electrophilic aromatic substitution instead under different conditions. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgorganic-chemistry.org The reaction involves a conjugated diene and a substituted alkene (a dienophile). wikipedia.orgbyjus.com For this compound, the ethylcrotonamide moiety contains a dienophilic double bond, suggesting it could theoretically participate in such reactions. However, no specific studies, reaction data, or mechanistic details concerning the participation of this compound as a dienophile in Diels-Alder or other cycloaddition reactions have been documented in published research. The reactivity would depend on factors like the electronic nature of the crotonanilide system and the specific diene used, but without experimental data, any discussion remains purely speculative.

Radical Reactions Involving this compound

Radical reactions involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. youtube.comyoutube.com Nitrogen-centered radicals, in particular, are versatile intermediates for constructing new carbon-nitrogen bonds. nih.govrsc.org

Generation and Fate of Radical Intermediates

The generation of radical intermediates from organic molecules can be achieved through various methods, including the use of radical initiators or by subjecting the compound to energy sources like light or electricity. nih.gov For this compound, a radical could potentially be formed at several positions. However, the scientific literature lacks specific studies on the generation of radicals from this compound and the subsequent fate or reaction pathways of such intermediates.

Photochemical and Electrochemical Radical Pathways

Photochemical and electrochemical methods offer modern, often more sustainable, pathways for generating radical species. rsc.orgnih.gov Photochemical approaches use light to induce homolytic cleavage of bonds, while electrochemical methods use an electric current to generate radicals through oxidation or reduction at an electrode. nih.goviciq.org These techniques are widely applied in organic synthesis. researchgate.net Despite the broad utility of these methods, there is no specific research available detailing the photochemical or electrochemical generation of radicals from this compound or their subsequent reactions.

Mechanistic Investigations using Spectroscopic and Kinetic Studies

Understanding reaction mechanisms is crucial for controlling and optimizing chemical transformations. Modern analytical techniques provide deep insights into these processes.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Reaction Monitoring

In-situ (in the reaction mixture) NMR and IR spectroscopy are powerful tools for real-time reaction monitoring. iastate.edunih.gov NMR spectroscopy can track the change in concentration of reactants, intermediates, and products over time, providing valuable kinetic data. d-nb.info Similarly, in-situ IR spectroscopy can monitor changes in functional groups during a reaction, offering mechanistic insights. researchgate.netunito.it While these techniques are broadly applicable, no published studies have employed them to investigate the reaction mechanisms of this compound.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a sensitive probe for determining reaction mechanisms, particularly the rate-determining step and the nature of transition states. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. princeton.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov This powerful tool has been used to elucidate countless reaction mechanisms, but its application to reactions involving this compound has not been reported in the scientific literature.

Determination of Rate Laws and Activation Parameters of this compound

A comprehensive understanding of the chemical reactivity of this compound necessitates a thorough investigation of its reaction kinetics. This involves the experimental determination of the rate law, which mathematically describes the relationship between the rate of a chemical reaction and the concentration of its reactants, and the calculation of activation parameters that provide insight into the energy profile of the reaction.

The rate law for a reaction involving this compound is typically determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. For a hypothetical reaction of this compound with a reagent 'B', the rate law can be expressed as:

Rate = k[this compound]m[B]n

Where:

k is the rate constant, a proportionality constant that is specific to the reaction and temperature.

[this compound] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant and must be determined experimentally.

Once the rate law is established, the activation parameters can be determined by studying the effect of temperature on the rate constant, k. This relationship is described by the Arrhenius equation:

k = Ae-Ea/RT

Where:

A is the pre-exponential factor, which is related to the frequency of collisions between reactant molecules.

Ea is the activation energy, the minimum energy required for a reaction to occur.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T can be generated. This plot, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Further analysis using transition state theory allows for the determination of other important activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper insights into the molecular changes that occur during the formation of the transition state.

Table 1: Hypothetical Data for the Determination of the Rate Law for a Reaction of this compound at a Constant Temperature

| Experiment | Initial [this compound] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

Table 2: Hypothetical Data for the Determination of Activation Parameters for a Reaction of this compound

| Temperature (K) | Rate Constant, k (L2/mol2·s) |

| 298 | 0.15 |

| 308 | 0.35 |

| 318 | 0.78 |

| 328 | 1.65 |

Using this data, an Arrhenius plot would be constructed to determine the activation energy. Further calculations would yield the other activation parameters.

Table 3: Hypothetical Activation Parameters for a Reaction of this compound

| Parameter | Value | Units |

| Activation Energy (Ea) | 55.0 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 52.5 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80.0 | J/mol·K |

| Pre-exponential Factor (A) | 1.2 x 108 | L2/mol2·s |

The values in these tables are illustrative and serve to demonstrate the methodology used in the kinetic analysis of a compound like this compound. Actual experimental investigation is required to determine the precise rate laws and activation parameters for its various reactions.

Theoretical and Computational Investigations of N Ethylcrotonanilide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These methods would provide invaluable insights into the properties of N-Ethylcrotonanilide.

Ab Initio Methods for Energetics and Conformations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), could be employed to calculate the energetics of different conformations of this compound. By systematically rotating key single bonds, a potential energy surface could be generated, identifying low-energy conformers and the energy barriers between them. This would provide a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Transition State Analysis for Reaction Mechanisms

Should this compound be involved in chemical reactions, computational methods could be used to elucidate the underlying mechanisms. Transition state theory, in conjunction with quantum chemical calculations, allows for the identification and characterization of transition state structures—the high-energy intermediates that connect reactants and products. By calculating the activation energies, researchers could predict reaction rates and determine the most favorable reaction pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations would offer a dynamic perspective on the conformational landscape and reactivity of this compound.

Conformational Analysis in Solution and Gas Phase

MD simulations could be used to explore the conformational space of this compound in different environments, such as in the gas phase or in various solvents. By simulating the molecule's movements over time, researchers can observe how it folds and flexes, and identify the most prevalent conformations. This is particularly important for understanding how the molecule's shape, and therefore its biological or chemical activity, might change in different chemical environments.

Solvation Effects on Reactivity

The presence of a solvent can significantly influence the reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By analyzing the solvent structure around the molecule and calculating the free energy of solvation, it is possible to understand how the solvent stabilizes or destabilizes different reactive intermediates and transition states, thereby affecting reaction rates and equilibria.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern chemistry for predicting the activity of molecules based on their structural features. These in silico methods accelerate the discovery process by prioritizing compounds for synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of this field, establish a mathematical correlation between the chemical structure of a compound and its activity. nih.govresearchgate.netmdpi.com The fundamental principle is that the structural properties of a molecule, encoded as numerical values called molecular descriptors, determine its activity. mdpi.com

Molecular Descriptors and Their Calculation

A molecular descriptor is the numerical result of a logical and mathematical procedure that transforms chemical information from a symbolic representation of a molecule into a useful number. osdd.net These descriptors quantify various aspects of a molecule's structure and properties. The process of developing a QSAR model begins with the calculation of these descriptors for a set of molecules with known activities. nih.gov

Molecular descriptors can be categorized based on their dimensionality:

1D and 2D Descriptors: These are calculated from the constitutional and topological representation of the molecule. They include counts of atoms and bonds, molecular weight, and topological indices that describe molecular branching and connectivity.

3D Descriptors: These descriptors require the three-dimensional coordinates of the atoms and describe the molecule's spatial characteristics, such as molecular shape and volume.

A wide array of software tools is available for the calculation of a vast number of molecular descriptors. osdd.netucdavis.edu These programs take molecular structure files (e.g., SMILES or SDF formats) as input and generate a large matrix of descriptor values.

Interactive Table: Software for Molecular Descriptor Calculation Below is a list of commonly used software for calculating molecular descriptors.

| Software | Description | Key Features |

| PaDEL-Descriptor | An open-source tool used to calculate a wide range of molecular descriptors and fingerprints. osdd.net | Calculates over 800 1D, 2D, and 3D descriptors and 10 types of fingerprints. osdd.net |

| DRAGON | A comprehensive software application that calculates more than 1,600 molecular descriptors. researchgate.net | Descriptors are divided into 20 logical blocks, including constitutional, topological, and geometrical descriptors. researchgate.net |

| Chemistry Development Kit (CDK) | An open-source Java library for chemoinformatics and bioinformatics. | Capable of calculating topological, geometrical, charge-based, and constitutional descriptors. osdd.net |

| MODEL | A software that calculates a large number of molecular descriptors from various categories. | Computes 3,778 descriptors, including constitutional, electronic, physical, topological, and quantum chemical descriptors. osdd.net |

| alvaDesc | A commercial software tool developed by Alvascience for calculating molecular descriptors. | Calculates up to 4,000 descriptors and offers tools for data analysis. ucdavis.edu |

Machine Learning Approaches (e.g., Neural Networks, QSAR Modeling) for Predicting Chemical Activity

Machine learning (ML) has become a central component of QSAR modeling, providing powerful algorithms to uncover complex relationships between molecular descriptors and chemical activity. drugtargetreview.com These computational models are trained on a dataset of compounds with known activities to "learn" the structure-activity relationship. Once trained, the model can predict the activity of new, untested molecules. nih.gov

The process involves selecting a set of relevant descriptors and using an ML algorithm to build the predictive model. mdpi.com Various machine learning techniques are employed in QSAR studies, each with its own strengths. drugtargetreview.comnih.gov

Common Machine Learning Algorithms in QSAR:

Artificial Neural Networks (ANN): Inspired by the structure of the human brain, ANNs are powerful for modeling complex, non-linear relationships. Deep learning, a subset of machine learning, utilizes deep neural networks with many layers to learn from vast amounts of data. mdpi.com

Random Forest (RF): This method builds a multitude of decision trees during training and outputs the average prediction of the individual trees, which helps to prevent overfitting. mdpi.com

Support Vector Machines (SVM): SVMs are effective for both classification (predicting a category, like active/inactive) and regression (predicting a continuous value) tasks by finding the optimal hyperplane that separates data points. mdpi.com

k-Nearest Neighbors (k-NN): This is a simpler, instance-based learning method where the activity of a new compound is predicted based on the activities of its 'k' most similar neighbors in the dataset. mdpi.com

Gradient Boosting: This technique builds a predictive model in the form of an ensemble of weak prediction models, typically decision trees, in a sequential manner.

The development of a robust QSAR model requires careful validation, often involving splitting the data into training, validation, and test sets to ensure the model can generalize to new data. ucdavis.edunih.gov

Analysis of Structural Features Correlating with Modeled Activity

A primary goal of QSAR modeling is not only to predict activity but also to provide insights into which structural features of a molecule are most influential. researchgate.net By analyzing the trained model, researchers can identify the key molecular descriptors that have the largest positive or negative impact on the predicted activity.

This analysis helps to understand the mechanism of action and guides the rational design of new compounds with improved properties. nih.gov For instance, if a QSAR model indicates that a lower value of a specific descriptor related to molecular size is correlated with higher activity, it suggests that smaller molecules may be more effective.

Molecular Docking and Interaction Studies (excluding biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug discovery to model ligand-protein interactions, the principles of molecular docking can also be applied to non-biological systems.

Ligand-Receptor Interaction Modeling for Non-Biological Systems (e.g., Material Interfaces, Catalytic Sites)

In the context of non-biological systems, "receptor" can refer to a variety of entities, such as the surface of a material, a nanoparticle, or the active site of a synthetic catalyst. nih.gov Modeling the interaction of a ligand like this compound with these non-biological receptors can provide valuable insights into various chemical and material science applications.

Applications in Non-Biological Systems:

Material Interfaces: Docking simulations can be used to study the adsorption and binding of molecules onto material surfaces. This is relevant for understanding and designing sensors, coatings, and functionalized materials. The model can predict the binding energy and the specific orientation of the molecule at the interface.

Catalytic Sites: Computational studies, including docking and molecular dynamics, are used to investigate the mechanisms of catalyzed reactions. nih.govnih.gov By modeling how a substrate (ligand) binds to the active site of a synthetic catalyst, researchers can understand the key interactions that facilitate the chemical transformation. nih.gov This knowledge can guide the design of more efficient and selective catalysts. For instance, simulations can reveal the importance of hydrogen bonds or other non-covalent interactions in stabilizing the transition state of a reaction. nih.gov

The modeling process involves defining the three-dimensional structures of both the ligand (e.g., this compound) and the receptor (e.g., a specific crystal plane of a material or the cavity of a catalyst). The docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. These computational models help elucidate the relationship between molecular structure and interaction strength at a nanoscale level. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

High-Resolution NMR Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. azom.comnih.gov

The confirmation of the synthesized N-Ethylcrotonanilide structure is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. compoundchem.com The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state. udel.edulibretexts.org For this compound, the expected chemical shifts in both ¹H and ¹³C spectra are based on the electronic environment of each nucleus. Protons and carbons near electronegative atoms like oxygen and nitrogen are deshielded and appear at a lower field (higher ppm value). oregonstate.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -CH₃ (ethyl) | ~1.2 | ~13 |

| 2 | -CH₂- (ethyl) | ~3.8 | ~42 |

| 3 | C=O (amide) | - | ~166 |

| 4 | =CH- | ~6.2 | ~125 |

| 5 | =CH- | ~6.9 | ~142 |

| 6 | -CH₃ (crotonyl) | ~1.9 | ~18 |

| 7 | C-N (aromatic) | - | ~143 |

| 8, 12 | ortho-CH | ~7.3 | ~128 |

| 9, 11 | meta-CH | ~7.4 | ~129 |

| 10 | para-CH | ~7.3 | ~127 |

2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. science.govsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would confirm the connectivity within the ethyl group (H-1 with H-2) and the crotonyl group (H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C spectra. For instance, the proton signal at ~3.8 ppm would show a correlation to the carbon signal at ~42 ppm, confirming the assignment of the ethyl -CH₂- group.

Table 2: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |

| COSY | H-1 (~1.2 ppm) | H-2 (~3.8 ppm) | Ethyl group connectivity |

| H-4 (~6.2 ppm) | H-5 (~6.9 ppm) | Vinyl proton connectivity | |

| H-5 (~6.9 ppm) | H-6 (~1.9 ppm) | Crotonyl group connectivity | |

| HSQC | H-1 (~1.2 ppm) | C-1 (~13 ppm) | ¹JCH in ethyl CH₃ |

| H-2 (~3.8 ppm) | C-2 (~42 ppm) | ¹JCH in ethyl CH₂ | |

| H-4 (~6.2 ppm) | C-4 (~125 ppm) | ¹JCH in vinyl CH | |

| HMBC | H-2 (~3.8 ppm) | C-1, C-7 | Link between ethyl group and anilide ring |

| H-4 (~6.2 ppm) | C-3, C-6 | Link between vinyl proton and carbonyl/methyl | |

| H-8/12 (~7.3 ppm) | C-7, C-9/11, C-10 | Aromatic ring connectivity |

The carbon-nitrogen bond in an amide has a significant double bond character due to resonance between the nitrogen lone pair and the carbonyl group. azom.com This restricts rotation around the C-N bond, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov

At low temperatures, this rotation is slow on the NMR timescale, which can lead to the appearance of two distinct sets of signals for the groups attached to the nitrogen and the vinyl group, corresponding to different conformers (rotamers). As the temperature of the sample is increased, the rate of rotation around the amide bond increases. mdpi.com This increased rate causes the distinct signals for the two rotamers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. azom.com

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. For secondary amides, this barrier is typically in the range of 16-18 kcal/mol. mdpi.comsemanticscholar.org This analysis provides critical information on the conformational flexibility and stability of the this compound molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure. nih.gov

High-resolution mass spectrometry (HRMS) measures molecular mass with very high accuracy, typically to within 0.001 atomic mass units. researchgate.netyoutube.com This precision allows for the determination of a compound's elemental formula. For this compound (C₁₂H₁₅NO), the exact mass can be calculated. The presence of a single nitrogen atom means the molecule adheres to the "nitrogen rule," which states that an organic molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu HRMS analysis would confirm the molecular formula by matching the experimentally measured accurate mass to the theoretical value, distinguishing it from other potential formulas with the same nominal mass. masonaco.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Nominal Mass | 189 amu |

| Monoisotopic Mass (Theoretical) | 189.115364 Da |

| Expected HRMS Result | m/z = 189.1154 [M+H]⁺ or similar adduct |

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by fragmenting a selected precursor ion (typically the molecular ion, M⁺ or [M+H]⁺) and analyzing the resulting product ions. d-nb.infochalcogen.ro The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

For this compound, the protonated molecule ([M+H]⁺, m/z 189) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would likely involve the cleavage of the weakest bonds. Plausible fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the nitrogen. libretexts.org

Table 4: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 189 | 120 | C₂H₅N (Ethylamine) | [C₆H₅-N=C=O]⁺ or isomer |

| 189 | 93 | C₄H₆O (Crotonaldehyde) | [C₆H₅NH₂]⁺ (Aniline) |

| 189 | 69 | C₆H₅NHO (N-phenylhydroxylamine) | [CH₃-CH=CH-C≡O]⁺ (Crotonyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. specac.com These methods are complementary; IR spectroscopy measures absorption based on changes in dipole moment, while Raman spectroscopy measures scattering based on changes in polarizability. specac.com

For this compound, key functional groups produce characteristic signals. The tertiary amide group is a strong indicator, with its C=O stretching vibration being particularly prominent in the IR spectrum. specac.com The carbon-carbon double bond of the crotonyl group and the aromatic ring vibrations will also produce characteristic bands. vscht.cz

Infrared (IR) Spectroscopy: Strong absorptions are expected for polar bonds. The most intense peak is typically the amide C=O stretch. The N-H stretching band, characteristic of primary and secondary amides, is absent in this tertiary amide. spectroscopyonline.com

Raman Spectroscopy: Strong signals are expected for non-polar, symmetric bonds. The C=C double bond and the aromatic ring stretching vibrations are often more intense in the Raman spectrum compared to the IR spectrum. rsc.org

Table 5: Predicted Vibrational Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

| 3100-3000 | Aromatic & Vinylic C-H Stretch | Medium | Medium |

| 3000-2850 | Aliphatic C-H Stretch | Medium | Medium |

| ~1660 | Amide I (C=O Stretch) | Strong | Medium |

| ~1640 | Alkene C=C Stretch | Medium | Strong |

| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong | Strong |

| ~1260 | Amide III (C-N Stretch) | Medium | Weak |

Vibrational Modes of Amide and Alkene Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule by measuring the vibrations of its chemical bonds. youtube.com For this compound, this analysis focuses on the characteristic vibrational modes of its key functional groups: the amide and the alkene.

The amide group in this compound gives rise to several distinct absorption bands in the IR spectrum. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can provide insights into the degree of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and is typically observed in the range of 1650-1700 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹. mdpi.com

The alkene group (C=C) in the crotonyl moiety also presents characteristic vibrational modes. The C=C stretching vibration typically results in an absorption band around 1640-1680 cm⁻¹ in the IR spectrum. researchgate.net The strength of this absorption can be influenced by the symmetry of the double bond. Additionally, the vinylic =C-H stretching vibrations are observed at higher frequencies, generally between 3000 and 3100 cm⁻¹. libretexts.org Out-of-plane bending vibrations of the =C-H bonds occur in the 700 to 1000 cm⁻¹ range and can help determine the substitution pattern of the alkene. libretexts.org

A hypothetical data table for the characteristic vibrational frequencies of this compound is presented below, based on typical ranges for these functional groups.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3500 |

| C-H Stretch (sp²) | Alkene | 3020 - 3100 |

| C=O Stretch (Amide I) | Amide | 1650 - 1700 |

| C=C Stretch | Alkene | 1640 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| =C-H Bend | Alkene | 700 - 1000 |

This table represents expected vibrational frequencies. Actual experimental values would be required for precise characterization.

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the supramolecular structure and physical properties of this compound. As a secondary amide, the molecule can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). libretexts.org These interactions can occur between this compound molecules (intermolecular) or within a single molecule if its conformation allows (intramolecular).

Intermolecular hydrogen bonds of the N-H···O=C type are expected to be the most significant interactions in the solid state and in concentrated solutions. nih.gov These bonds link molecules together, influencing properties such as melting point, boiling point, and solubility. The formation of these hydrogen bonds can be observed through spectroscopic techniques. For instance, in IR spectroscopy, the N-H stretching frequency is sensitive to hydrogen bonding; a shift to a lower frequency (red shift) and band broadening are indicative of hydrogen bond formation. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment would involve growing a suitable crystal of this compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. edqm.eu The data obtained allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecular structure.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govnih.gov Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability, which is of particular importance in the pharmaceutical and materials industries. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different crystalline forms.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. semanticscholar.org They are widely used to assess the purity of this compound and to monitor the progress of its synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For the quantitative analysis of this compound, a sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the compound as it elutes from the column. By comparing the peak area of the analyte to that of a known standard, the concentration of this compound can be accurately determined. nih.gov

A hypothetical GC method for this compound analysis might include the following parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Detector | FID or MS |

This table represents a typical starting point for GC method development.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov For the quantitative analysis of this compound, a solution of the sample is pumped through a column packed with a stationary phase. The separation is based on the compound's interaction with the stationary and mobile phases. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common approach. nih.gov A UV detector is often used for detection, as the aromatic ring and conjugated system in this compound would absorb UV light. Similar to GC, quantification is achieved by comparing the peak area of the sample to that of a standard.

A hypothetical HPLC method for this compound analysis might include these parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a typical starting point for HPLC method development.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral compounds is a critical aspect of chemical research and development, particularly in fields where stereoisomerism influences biological activity or material properties. For this compound, a chiral compound due to the presence of a stereogenic center, chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation and quantification of its enantiomers. This method allows for the precise determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions result in different retention times for each enantiomer, enabling their separation. The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.

For N-substituted anilides and related α,β-unsaturated amides, polysaccharide-based CSPs have demonstrated broad applicability and high enantioselectivity. nih.gov Specifically, columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are often effective. magtechjournal.comresearchgate.net The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. sigmaaldrich.com

The mobile phase composition is a critical parameter that must be optimized to achieve baseline separation of the enantiomers. In normal-phase chromatography, a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, typically an alcohol like ethanol (B145695) or isopropanol, is commonly employed. chromatographyonline.com The type and concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers. mdpi.com For amine-containing compounds, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution. mdpi.com

A representative chiral HPLC method for the determination of the enantiomeric excess of this compound would involve the use of a polysaccharide-based chiral stationary phase. The chromatographic parameters would be meticulously optimized to ensure a robust and reproducible separation.

Below is an interactive data table detailing a plausible set of conditions and expected results for the chiral separation of this compound enantiomers.

Interactive Data Table: Chiral HPLC Method for this compound

| Parameter | Value |

| Chromatographic Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.5 |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the first and second eluting enantiomers, respectively. A successful chiral separation with baseline resolution (Rs ≥ 1.5) is essential for the accurate determination of the enantiomeric excess. nih.gov The development of such a method is a crucial step in the characterization of this compound, enabling researchers to assess the stereochemical outcome of synthetic routes and to study the properties of the individual enantiomers.

Synthesis and Chemical Exploration of N Ethylcrotonanilide Derivatives and Analogs

Modification of the N-Alkyl Group

The N-alkyl group of N-Ethylcrotonanilide is a prime site for chemical modification to tune the molecule's steric and electronic properties.

The length and branching of the N-alkyl substituent are expected to significantly influence the physicochemical properties of N-crotonanilide derivatives. Increasing the alkyl chain length would likely lead to higher lipophilicity and, consequently, lower aqueous solubility. This trend is well-established for homologous series of organic compounds. Branching in the alkyl chain, such as replacing the ethyl group with an isopropyl or tert-butyl group, would introduce steric hindrance around the amide nitrogen. This could impact the planarity of the amide bond and potentially affect the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Physicochemical Properties of N-Alkylcrotonanilide Derivatives

| Compound Name | N-Alkyl Group | Predicted Change in Lipophilicity (vs. N-Ethyl) | Predicted Change in Steric Hindrance (vs. N-Ethyl) |

|---|---|---|---|

| N-Methylcrotonanilide | Methyl | Lower | Lower |

| N-Propylcrotonanilide | n-Propyl | Higher | Similar |

| N-Isopropylcrotonanilide | Isopropyl | Higher | Higher |

| N-Butylcrotonanilide | n-Butyl | Significantly Higher | Similar |

This table presents predicted trends based on general chemical principles, as specific experimental data for this series is not widely available.

The synthesis of halogenated N-alkyl derivatives of crotonanilide could be approached through several synthetic routes. For instance, the reaction of crotonanilide with a haloalkylethyl halide (e.g., 1-bromo-2-chloroethane) in the presence of a base could yield an N-(2-chloroethyl)crotonanilide. Further nucleophilic substitution on the terminal halide could introduce a variety of functional groups. The introduction of electronegative halogen atoms is expected to alter the electronic properties of the amide nitrogen, potentially influencing its basicity and the rotational barrier of the C-N bond.

Modification of the Crotonate Moiety

The crotonate moiety offers several avenues for chemical modification, including isomerization, saturation, and substitution on the double bond.

This compound can exist as both cis (Z) and trans (E) isomers with respect to the carbon-carbon double bond. The trans isomer is generally expected to be the thermodynamically more stable form due to reduced steric strain. Isomerization studies could be conducted photochemically, by irradiating a solution of the trans isomer with UV light, or thermally. The progress of the isomerization could be monitored by techniques such as ¹H NMR spectroscopy, observing the characteristic changes in the coupling constants of the vinylic protons.

The carbon-carbon double bond in this compound can be saturated to yield N-Ethylbutyranilide. A common method to achieve this is through catalytic hydrogenation. This reaction typically involves treating the this compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Table 2: Comparison of Predicted Reactivity

| Compound | Key Reactive Site | Potential Reactions |

|---|---|---|

| This compound | C=C double bond, Amide C=O | Electrophilic addition, Michael addition, Hydrolysis |

This table provides a general comparison based on the functional groups present.

Introducing substituents onto the double bond of the crotonate moiety would significantly impact the electronic nature and reactivity of the alkene. For example, the synthesis of an N-Ethyl-β-methoxycrotonanilide could proceed via the reaction of N-ethylacetoacetanilide with a methylating agent. An electron-donating group like methoxy (B1213986) at the β-position would increase the electron density of the double bond, making it more susceptible to attack by electrophiles. Conversely, an electron-withdrawing group at the same position would render the double bond more electron-deficient and reactive towards nucleophiles in a Michael addition-type reaction.

Modification of the Anilide Aromatic Ring

The strategic modification of the anilide aromatic ring in this compound would theoretically allow for the fine-tuning of its chemical properties. The introduction of substituents can significantly influence the electron density of the aromatic ring and the adjacent amide functionality, thereby affecting the compound's reactivity and potential applications.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of this compound is a fundamental strategy in medicinal and materials chemistry to modulate electronic properties. EDGs, such as alkyl, alkoxy, and amino groups, would be expected to increase the electron density of the phenyl ring, potentially enhancing its susceptibility to electrophilic substitution and altering the reactivity of the amide bond. Conversely, EWGs like nitro, cyano, and halo groups would decrease the ring's electron density, which could influence its reaction pathways and stability.

Despite the theoretical importance of these modifications, a review of the available scientific literature did not yield specific examples or detailed research findings concerning the synthesis of this compound derivatives with either electron-donating or electron-withdrawing groups. Consequently, no experimental data for inclusion in a data table is available at this time.

Positional Isomerism Effects on Reactivity

The position of a substituent on the anilide aromatic ring—ortho, meta, or para—would be expected to have a profound impact on the reactivity and properties of this compound derivatives. For instance, a substituent in the ortho position could exert steric hindrance that influences the conformation of the molecule and the accessibility of the amide nitrogen. Electronic effects, such as resonance and induction, would also vary with the substituent's position, leading to differences in reaction rates and regioselectivity in further chemical transformations.

Synthesis of Heterocyclic Analogs